molecular formula C6H10FN3 B13260399 1-(3-fluoropropyl)-1H-pyrazol-4-amine

1-(3-fluoropropyl)-1H-pyrazol-4-amine

Cat. No.: B13260399
M. Wt: 143.16 g/mol
InChI Key: DIJCDICQSAZRDI-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a fluoropropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of 3-fluoropropylamine with a suitable pyrazole precursor. One common method is the nucleophilic substitution reaction where 3-fluoropropylamine reacts with a halogenated pyrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropropyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrazole derivatives.

    Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoropropyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-fluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    3-Fluoro-1-propanol: A fluorinated alcohol with similar structural features.

    Isoindoline derivatives: Compounds with similar heterocyclic structures and potential biological activities.

  • 6,7-Dihydro-5H-benzo7annulene compounds: Compounds with similar pharmacological properties.

Uniqueness: 1-(3-Fluoropropyl)-1H-pyrazol-4-amine is unique due to its specific fluoropropyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C6H10FN3

Molecular Weight

143.16 g/mol

IUPAC Name

1-(3-fluoropropyl)pyrazol-4-amine

InChI

InChI=1S/C6H10FN3/c7-2-1-3-10-5-6(8)4-9-10/h4-5H,1-3,8H2

InChI Key

DIJCDICQSAZRDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCF)N

Origin of Product

United States

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